molecular formula C13H20N6O2S B6435625 N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549029-37-8

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B6435625
CAS No.: 2549029-37-8
M. Wt: 324.40 g/mol
InChI Key: JQXUHMJQSIYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C13H13N5 . It contains a benzene ring linked to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers .


Physical and Chemical Properties Analysis

The average weight of this compound is 239.2758 and the monoisotopic weight is 239.117095441 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.

Mechanism of Action

Target of Action

The primary target of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in various cellular processes, including the regulation of metabolism, gene expression, cell proliferation, and cell death .

Mode of Action

The compound interacts with its targets by binding to the active site of the protein kinase. This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes in cellular processes are still under investigation.

Biochemical Pathways

The inhibition of cAMP-dependent protein kinase affects multiple biochemical pathways. These include pathways involved in cell growth and proliferation, apoptosis, and various metabolic processes . The downstream effects of these changes depend on the specific cellular context and are subject to ongoing research.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. In general, inhibition of cAMP-dependent protein kinase can lead to changes in cell growth and proliferation, apoptosis, and various metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target

Properties

IUPAC Name

N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXUHMJQSIYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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